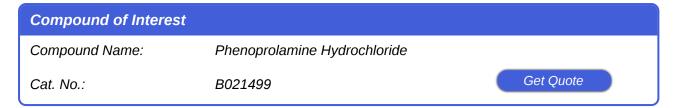


Phenylpropanolamine Hydrochloride: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Phenylpropanolamine Hydrochloride (PPA). The information is compiled and presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical procedures.

Core Physical and Chemical Properties

Phenylpropanolamine hydrochloride is the salt form of phenylpropanolamine, a sympathomimetic amine. It presents as an odorless, white to creamy-white crystalline powder with a bitter taste.

Table 1: Identification and Structural Properties



Property	Value	Citation
IUPAC Name	(1R,2S)-2-amino-1- phenylpropan-1- ol;hydrochloride	
CAS Number	154-41-6	_
Molecular Formula	C9H13NO·HCl or C9H14ClNO	
Molecular Weight	187.67 g/mol	_
Appearance	Odorless white to creamy- white crystalline powder.	-

Table 2: Physicochemical Data

Property	Value	Citation
Melting Point	191-196 °C (376-385 °F)	[1]
Boiling Point	Decomposes	[2]
Solubility	Freely soluble in water and alcohol; practically insoluble in ether, chloroform, and benzene.	
рКа	9.44	_
pH (3% solution)	4.2–5.5	[1]

Table 3: Spectroscopic Data

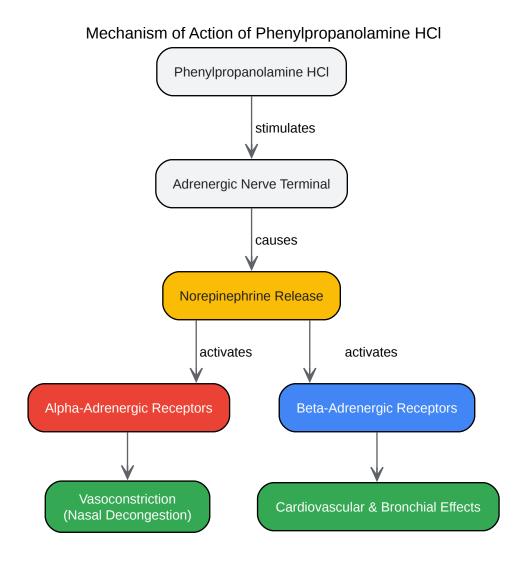


Technique	Wavelength/Region	Observation	Citation
UV Absorption	256 nm (in water)	Maximum absorbance	[1]
UV Absorption	210 nm and 256 nm (in aqueous solution)	Molar absorptivities of 3778 and 156 L·mol ⁻¹ ·cm ⁻¹ , respectively.	[3]
Infrared (IR)	Conforms to USP reference standard	Characteristic peaks for functional groups.	[1][4]
NMR (¹H and ¹³C)	Conforms to reference spectra	Provides structural confirmation.	

Mechanism of Action

Phenylpropanolamine hydrochloride is a sympathomimetic agent that primarily acts by stimulating the release of norepinephrine from storage sites in adrenergic nerve terminals.[5] This indirect action leads to the activation of both alpha and beta-adrenergic receptors.[5] The activation of alpha-adrenergic receptors in the nasal mucosa causes vasoconstriction, reducing swelling and nasal congestion.[5] The stimulation of beta-adrenergic receptors can lead to effects such as increased heart rate and bronchodilation.[5]





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Mechanism of Action of Phenylpropanolamine HCl

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of phenylpropanolamine hydrochloride, primarily based on United States Pharmacopeia (USP) monographs.

Assay (Purity Determination by Titration)



This method determines the purity of Phenylpropanolamine Hydrochloride.

Protocol:

- Accurately weigh approximately 500 mg of Phenylpropanolamine Hydrochloride.
- Dissolve the sample in 50 mL of glacial acetic acid.
- Add 10 mL of mercuric acetate TS (Test Solution).
- Add 2 drops of crystal violet TS as an indicator.
- Titrate the solution with 0.1 N perchloric acid VS (Volumetric Solution) until a green endpoint is observed.
- Perform a blank determination (titrating the reagents without the sample) and make any necessary corrections.
- Calculate the percentage of C₉H₁₃NO·HCl. Each mL of 0.1 N perchloric acid is equivalent to 18.77 mg of phenylpropanolamine hydrochloride.[1]

Melting Range Determination (USP Class I)

This protocol is used to determine the temperature range over which the crystalline solid melts.

Protocol:

- Prepare a dry, finely powdered sample of Phenylpropanolamine Hydrochloride.
- Pack the sample into a capillary tube to a height of 2.5–3.5 mm.
- Heat the melting point apparatus to a temperature approximately 10°C below the expected melting point.
- Insert the capillary tube into the apparatus.
- Heat at a rate of 1°C per minute.



• Record the temperature at which the substance begins to collapse or liquefy (the start of the melting range) and the temperature at which it is completely molten (the end of the melting range). The specified range is between 191°C and 196°C.[1][6]

pH Determination

This procedure measures the pH of a 3 in 100 solution of Phenylpropanolamine Hydrochloride.

Protocol:

- Prepare a solution by dissolving 3.0 g of Phenylpropanolamine Hydrochloride in sufficient water to make 100 mL.
- Calibrate a pH meter using standard buffer solutions.
- Immerse the electrode in the sample solution and record the pH reading. The acceptable range is between 4.2 and 5.5.[1]

Ultraviolet (UV) Absorption Spectrophotometry

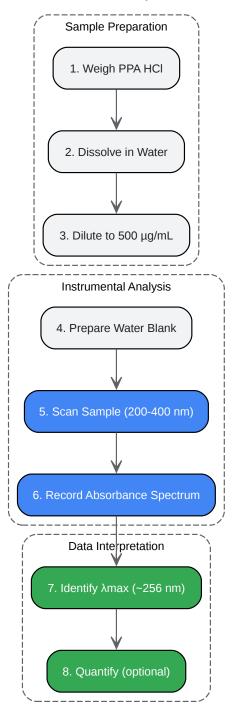
This method is used for identification and quantification based on the absorption of UV light.

Protocol:

- Solution Preparation: Prepare a solution of Phenylpropanolamine Hydrochloride in water with a concentration of approximately 500 µg per mL.[1]
- Instrumentation: Use a calibrated UV-Vis spectrophotometer.
- Measurement: Scan the solution from 200 nm to 400 nm using water as the blank.
- Analysis: Determine the wavelength of maximum absorbance (λmax). For
 Phenylpropanolamine Hydrochloride in water, the λmax is approximately 256 nm.[1][3]



Workflow for UV-Vis Analysis of PPA HCI



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Workflow for UV-Vis Analysis of PPA HCI



High-Performance Liquid Chromatography (HPLC) Assay

The USP provides a detailed HPLC method for the assay of Phenylpropanolamine Hydrochloride in tablets, which can be adapted for the pure substance.

Protocol:

- Mobile Phase Preparation: Prepare a filtered and degassed mixture of a specific buffer (Solvent A) and methanol (ratio 100:82). Solvent A consists of sodium 1-hexanesulfonate, monobasic sodium phosphate, and triethylammonium phosphate in water.[7]
- Standard Preparation: Accurately weigh and dissolve USP Phenylpropanolamine Hydrochloride Reference Standard (RS) in methanol to obtain a known concentration (e.g., about 375 µg per mL).[7]
- Sample (Assay) Preparation: Accurately weigh and dissolve the Phenylpropanolamine
 Hydrochloride sample in methanol to a concentration comparable to the Standard
 preparation.
- Chromatographic System:
 - Column: 3.9-mm × 30-cm; L1 packing.
 - Detector: UV at 254 nm.
 - Flow Rate: About 1.5 mL per minute.[7]
- Procedure: Separately inject equal volumes (e.g., 70 μL) of the Standard preparation and the Assay preparation into the chromatograph.[7]
- Analysis: Record the chromatograms and measure the peak responses. Calculate the quantity of Phenylpropanolamine Hydrochloride in the sample by comparing its peak response to that of the Standard preparation.[7]

Synthesis Overview



The synthesis of phenylpropanolamine hydrochloride can be achieved through various routes. A common method involves the reaction of benzaldehyde with nitroethane in the presence of a base to form 1-phenyl-2-nitropropan-1-ol. This intermediate is then reduced to form the corresponding amino alcohol, phenylpropanolamine. The final step involves treating the base with hydrochloric acid to yield the hydrochloride salt.[8]

Benzaldehyde Nitroethane + Base 1-Phenyl-2-nitropropan-1-ol Reduction Phenylpropanolamine (base) + HCI Phenylpropanolamine HCI

General Synthesis Route for Phenylpropanolamine HCl

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